molecular formula C9H9BrFN B1380843 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1388038-10-5

8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1380843
CAS No.: 1388038-10-5
M. Wt: 230.08 g/mol
InChI Key: BJOBVDJUJIYVNN-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9BrFN. It is a derivative of tetrahydroquinoline, featuring bromine and fluorine substituents at the 8th and 5th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline typically involves the bromination and fluorination of tetrahydroquinoline. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of bromine and fluorine atoms at the specified positions on the tetrahydroquinoline ring .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

  • 8-Bromo-1,2,3,4-tetrahydroquinoline
  • 5-Fluoro-1,2,3,4-tetrahydroquinoline
  • 8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline

Comparison: 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOBVDJUJIYVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

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